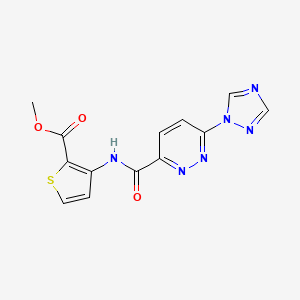![molecular formula C11H16N6S B2628408 4-Methyl-3-prop-2-enylsulfanyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazole CAS No. 339026-20-9](/img/structure/B2628408.png)
4-Methyl-3-prop-2-enylsulfanyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazole compounds are a class of heterocyclic compounds. They contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves various methods and techniques. For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
1,2,4-Triazole compounds have a molecular formula of C2H3N3 . They are nitrogenous heterocyclic moieties .科学的研究の応用
Synthesis and Heterocyclic Compound Development
The compound 4-Methyl-3-prop-2-enylsulfanyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazole has been utilized as a precursor in the synthesis of new heterocyclic compounds combining 1,2,4-triazole with other heterocycles like isoxazole and thiadiazole. This synthesis pathway aims at creating compounds with potential applications in various fields, including pharmacology and materials science due to their unique structural and electronic properties (Chen et al., 2008).
Antimicrobial Activity
Studies have demonstrated the antimicrobial potential of derivatives synthesized from this compound. These derivatives exhibit significant activity against various bacterial strains, suggesting their potential as novel antimicrobial agents. The structural variation within these derivatives correlates with their activity, offering insights into the relationship between structure and antimicrobial efficacy (Zhang et al., 2010).
Applications in Coordination Chemistry
The triazole compound has also been explored for its utility in coordination chemistry, particularly in the preparation of Cu(I)-π,σ-coordination compounds. These compounds are of interest for their nonlinear optical and magnetic properties, which are crucial for the development of new materials with advanced functionalities (Slyvka et al., 2022).
Biological Evaluation as Cholinesterase Inhibitors
Further research into 1,2,4-triazole derivatives, including those related to the specified compound, has highlighted their potential as cholinesterase inhibitors. These findings suggest possible applications in treating neurodegenerative diseases such as Alzheimer's, indicating a valuable area of pharmaceutical research (Mohsen, 2012).
作用機序
Target of action
1,2,4-Triazole-containing compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Mode of action
The mode of action of 1,2,4-triazole-containing compounds is largely dependent on their specific structure and the biological target they interact with. They are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical pathways
The biochemical pathways affected by 1,2,4-triazole-containing compounds are diverse, as these compounds have shown widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Pharmacokinetics
The ADME properties of 1,2,4-triazole-containing compounds can vary widely depending on their specific structure. Their ability to form hydrogen bonds can improve their pharmacokinetic properties .
Result of action
The molecular and cellular effects of 1,2,4-triazole-containing compounds can vary widely, but they often involve interactions with enzymes and receptors that lead to changes in cell function .
Action environment
The action, efficacy, and stability of 1,2,4-triazole-containing compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
Safety and Hazards
The safety and hazards of 1,2,4-triazole compounds depend on their specific structure and dosage. For instance, the safety of some 1,2,4-triazole derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
将来の方向性
特性
IUPAC Name |
4-methyl-3-prop-2-enylsulfanyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6S/c1-5-6-18-10-15-14-9(16(10)4)11(2,3)17-8-12-7-13-17/h5,7-8H,1,6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVGOHJCLVMRGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NN=C(N1C)SCC=C)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide](/img/structure/B2628326.png)

![(4S)-3-[(4-fluorophenyl)sulfonyl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazolidine-4-carboxamide](/img/structure/B2628330.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B2628331.png)

![2-(4-Chlorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylpropanamide](/img/structure/B2628334.png)
![7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![[(4-Methoxyphenyl)-phenylmethyl]hydrazine](/img/structure/B2628343.png)
![2-(4-Methylphenyl)-4-pyrido[2,3-d]pyrimidin-4-ylmorpholine](/img/structure/B2628344.png)
![tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B2628345.png)
![N,N-dimethyl-N'-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2628346.png)
![4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2628347.png)
![N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2628348.png)
